5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include an indene group, a propynyl group, an amine group, a thiadiazole group, and a carboxamide group. Each of these groups can contribute to the compound’s physical properties, reactivity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indene and thiadiazole groups are both aromatic, contributing to the compound’s stability. The propynyl group could introduce some degree of conformational flexibility .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amine group could participate in acid-base reactions, the propynyl group could undergo addition reactions, and the carboxamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could increase the compound’s hydrophobicity, while the amine and carboxamide groups could participate in hydrogen bonding, influencing the compound’s solubility .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further optimization of its structure to enhance its biological activity, improve its physical properties, or reduce potential side effects. Additionally, detailed studies of its mechanism of action could provide valuable insights into its therapeutic potential .
Properties
IUPAC Name |
5-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-14-27(20-13-8-16-6-4-5-7-19(16)20)15-21-25-26-23(30-21)22(28)24-17-9-11-18(29-2)12-10-17/h1,4-7,9-12,20H,8,13-15H2,2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPKMGXWHRYVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CN(CC#C)C3CCC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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